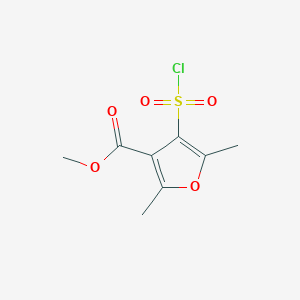
1-Fluor-3-Isopropoxybenzol
Übersicht
Beschreibung
1-Fluoro-3-isopropoxybenzene is a versatile building block used in the preparation of various ligands such as EPhos, piperidinemethanols, and functionalized xanthones . It has a molecular formula of C9H11FO and a molecular weight of 154.18 g/mol.
Synthesis Analysis
1-Fluoro-3-isopropoxybenzene is used in the preparation of ligands, which facilitates the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . Protodeboronation of alkyl boronic esters is a key reaction in its synthesis .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-isopropoxybenzene consists of a benzene ring with a fluorine atom and an isopropoxy group attached to it .Chemical Reactions Analysis
1-Fluoro-3-isopropoxybenzene is a versatile building block for the preparation of various ligands. It plays a crucial role in the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles .Physical And Chemical Properties Analysis
1-Fluoro-3-isopropoxybenzene is a liquid at room temperature. It has a flash point of 62 °C .Wissenschaftliche Forschungsanwendungen
Synthese von EPhos-Liganden
1-Fluor-3-Isopropoxybenzol: wird als Baustein bei der Synthese von EPhos-Liganden verwendet . Diese Liganden sind entscheidend in der homogenen Katalyse, insbesondere bei Prozessen wie Kreuzkupplungsreaktionen, die fundamental für die Herstellung komplexer organischer Moleküle für Pharmazeutika und Agrochemikalien sind.
Herstellung von Piperidinmethanolen
Diese Verbindung dient als Vorläufer für die Synthese von Piperidinmethanolen . Piperidinmethanole sind wertvolle Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika, darunter antivirale Medikamente, und spielen eine Rolle in der chiralen Chemie für die asymmetrische Synthese.
Entwicklung von funktionalisierten Xanthonen
Funktionalisierte Xanthone, die ein breites Spektrum an biologischen Aktivitäten aufweisen, können unter Verwendung von This compound synthetisiert werden . Xanthone sind bekannt für ihre Antikrebs-, Antimykotika- und antioxidativen Eigenschaften, wodurch sie in der medizinischen Chemie von Bedeutung sind.
Aromatische nucleophile Substitutionsreaktionen
Die Verbindung zeigt eine lösungsmittelgesteuerte Abgangsgruppen-Selektivität in aromatischen nucleophilen Substitutionsreaktionen . Diese Eigenschaft wird in der synthetischen organischen Chemie genutzt, um verschiedene Substituenten an aromatische Ringe einzuführen, wodurch die Herstellung verschiedener aromatischer Verbindungen ermöglicht wird.
Ligand für palladiumkatalysierte Reaktionen
This compound: wird zur Herstellung von Liganden verwendet, die die palladiumkatalysierte Bildung von 2-(Hetero)arylamino-oxazolen und 4-(Hetero)arylaminothiazolen erleichtern . Diese Strukturen finden sich in vielen biologisch aktiven Molekülen und sind wichtig bei der Medikamentenentwicklung.
Diastereoselektive Synthesen
Die Verbindung ist an der diastereoselektiven Synthese von 4-Aryl-3-methyl-4-piperidinmethanol und seinen Fluor-Analogen beteiligt . Solche diastereoselektiven Synthesen sind entscheidend für die Herstellung von Verbindungen mit spezifischer Stereochemie, die ein Schlüsselfaktor für ihre biologische Aktivität ist.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Fluoro-3-isopropoxybenzene is a versatile building block for the preparation of ligands . It has been used in the synthesis of various ligands such as EPhos, piperidinemethanols, and functionalized xanthones . These ligands can interact with a variety of biological targets, depending on their structure and functional groups.
Mode of Action
It is known to facilitate the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . This suggests that it may interact with its targets through the formation of these compounds, leading to changes in the target’s function or activity.
Biochemical Pathways
The biochemical pathways affected by 1-Fluoro-3-isopropoxybenzene are likely to be related to the targets of the ligands it helps synthesize. For instance, the formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles suggests involvement in pathways related to these compounds . .
Biochemische Analyse
Biochemical Properties
1-Fluoro-3-isopropoxybenzene plays a significant role in biochemical reactions, particularly in the synthesis of ligands and other functionalized compounds. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of complex structures. For example, it has been used in the palladium-catalyzed formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the creation of new chemical entities.
Molecular Mechanism
At the molecular level, 1-Fluoro-3-isopropoxybenzene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, facilitating the formation of new chemical entities. For instance, its role in the palladium-catalyzed formation of heteroarylaminooxazoles and heteroarylaminothiazoles involves the activation of palladium catalysts, which in turn promote the desired chemical reactions .
Eigenschaften
IUPAC Name |
1-fluoro-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGWZOOYLDIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372081 | |
| Record name | 1-Fluoro-3-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-93-9 | |
| Record name | 1-Fluoro-3-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)





![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)





